Nonafluorobutanesulfonic acid hydrate

Vue d'ensemble

Description

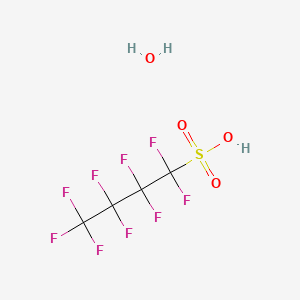

Nonafluorobutanesulfonic acid hydrate is a colorless liquid that is considered a superacid due to its extremely high acidity. This compound is part of the perfluoroalkyl sulfonic acids family, which are known for their chemical inertness and thermal stability. The molecular formula of this compound is C4HF9O3S·H2O .

Méthodes De Préparation

Nonafluorobutanesulfonic acid hydrate can be synthesized through various methods. One common synthetic route involves reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields nonafluorobutanesulfonic acid, which can then be hydrated to form the hydrate version.

Analyse Des Réactions Chimiques

Nonafluorobutanesulfonic acid hydrate undergoes several types of chemical reactions, primarily due to its strong acidic nature. It can participate in acid-base neutralization reactions with common bases. Additionally, it can act as a catalyst in various organic synthesis reactions, such as the synthesis of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin and N-benzylpyridin-2-amine . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Surfactant Applications

NFBSH is primarily used as a surfactant in numerous formulations. Its effectiveness in modifying surface tension makes it valuable in:

- Paints and Coatings : NFBSH is utilized as a wetting agent to improve the flow and leveling of paints and coatings, enhancing their application performance .

- Adhesives and Sealants : It serves as an additive that improves adhesion properties, particularly in challenging substrates .

- Textile Treatments : NFBSH is employed in the treatment of fabrics to impart water, oil, and stain repellency, making it integral to products like Scotchgard™ .

Table 1: Applications of NFBSH as a Surfactant

| Application Area | Specific Uses | Estimated Usage (t/year) |

|---|---|---|

| Paints & Coatings | Wetting agents for improved flow | 1-3 |

| Adhesives | Enhancing adhesion properties | <3 |

| Textiles | Water/oil repellent treatments | 20-40 |

Stain Repellents

The compound has been widely adopted in the formulation of stain repellents for carpets and upholstery. By incorporating NFBSH, manufacturers can create products that provide effective protection against stains while maintaining fabric breathability. This application is particularly prominent in consumer goods where durability and aesthetics are paramount .

Catalytic Applications

In synthetic chemistry, NFBSH acts as a catalyst in various reactions. For instance:

- Synthesis of Complex Molecules : NFBSH has been shown to facilitate the synthesis of specific organic compounds, such as N-benzylpyridin-2-amine, which are significant in pharmaceutical research .

- Photoacid Generators : It is also used in lithography processes as a photoacid generator, contributing to advancements in microelectronics .

Environmental Considerations

While NFBSH offers numerous industrial benefits, it is essential to recognize its environmental impact. As a PFAS compound, it exhibits persistence in the environment and potential bioaccumulation. Regulatory bodies have raised concerns about its effects on human health and ecosystems, leading to increased scrutiny and research into its environmental fate and remediation strategies .

Case Study 1: Textile Treatment Efficacy

A study evaluated the effectiveness of NFBSH in textile treatments compared to traditional fluorinated compounds. Results indicated that NFBSH provided comparable water repellency while exhibiting lower environmental persistence, making it a more sustainable option for manufacturers.

Case Study 2: Paint Formulation

Research conducted on paint formulations containing NFBSH demonstrated enhanced performance characteristics such as improved leveling and reduced surface tension compared to formulations without surfactants. This study highlighted the potential for NFBSH to optimize paint application processes while maintaining product quality.

Mécanisme D'action

The mechanism of action of nonafluorobutanesulfonic acid hydrate is primarily related to its strong acidity. The compound can donate protons (H+) readily, which allows it to catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, it can activate certain functional groups, facilitating the formation of desired products .

Comparaison Avec Des Composés Similaires

Nonafluorobutanesulfonic acid hydrate is unique among similar compounds due to its combination of high acidity, chemical inertness, and thermal stability. Similar compounds include perfluorobutanesulfonic acid, perfluorooctanesulfonic acid, and perfluorodecanesulfonic acid . While these compounds share some properties, this compound stands out for its specific applications in catalysis and material science.

Activité Biologique

Nonafluorobutanesulfonic acid hydrate (NFBSH) is a perfluorinated compound that has garnered attention due to its unique physicochemical properties and potential biological activities. This article explores the biological activity of NFBSH, focusing on its toxicity, interactions with biological systems, and implications for health.

- Chemical Formula : C4H3F9O4S

- Molecular Weight : 298.19 g/mol

- Structure : NFBSH features a sulfonic acid group attached to a perfluorinated carbon chain, contributing to its hydrophobic characteristics and stability in various environments.

Biological Activity Overview

The biological activity of NFBSH primarily relates to its interactions with ion channels, cellular membranes, and potential toxicological effects. Research indicates that compounds in the perfluoroalkyl substances (PFAS) class, including NFBSH, can influence various biological processes.

Toxicological Studies

- Endocrine Disruption : Studies have shown that exposure to PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels. In animal models, NFBSH has been linked to thyroid dysfunctions due to its interference with hormone synthesis and metabolism .

- Developmental Effects : Animal studies report that prenatal exposure to PFAS, including NFBSH, can lead to developmental abnormalities. Specifically, effects on kidney development and function have been noted in rodent models .

- Cytotoxicity : Research indicates that NFBSH may exhibit cytotoxic effects on various cell types. Cell viability assays demonstrate that high concentrations of NFBSH can induce apoptosis in cultured cells, suggesting a potential mechanism for its toxic effects .

Case Study 1: Thyroid Dysfunction in Rodents

A study investigated the effects of NFBSH on thyroid hormone levels in pregnant rats. The results indicated significant decreases in serum thyroxine (T4) levels in both the mothers and their offspring following exposure to NFBSH during gestation. This study highlights the potential for NFBSH to disrupt endocrine functions critical for normal development .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of NFBSH on human liver cell lines. The findings revealed a dose-dependent reduction in cell viability at concentrations exceeding 10 µM. Mechanistic studies suggested that NFBSH induces oxidative stress leading to cell death, emphasizing its potential risk as an environmental contaminant .

Data Tables

| Study | Endpoint | Findings |

|---|---|---|

| Thyroid Dysfunction in Rodents | T4 Levels | Significant decrease in T4 levels post-exposure |

| Cytotoxicity Assessment | Cell Viability | Dose-dependent cytotoxicity observed |

| Developmental Effects | Kidney Development | Abnormalities noted in offspring |

The biological activity of NFBSH can be attributed to its ability to interact with cellular membranes and ion channels:

- Ion Channel Interaction : NFBSH may affect ion channel permeability, particularly those involved in calcium signaling. This can lead to dysregulation of intracellular calcium levels, impacting various cellular functions .

- Membrane Disruption : The hydrophobic nature of PFAS compounds allows them to integrate into lipid membranes, potentially altering membrane fluidity and function.

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEQYJCPIAPLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59933-66-3 | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.